1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116510-61-3 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-(1,3-dioxolan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H14O3/c9-8(3-1-2-4-8)7-10-5-6-11-7/h7,9H,1-6H2 |
InChI Key |
OMMMLQFZPHWQJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2OCCO2)O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations Involving 1 1,3 Dioxolan 2 Yl Cyclopentan 1 Ol
Reactivity of the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane ring, a cyclic acetal (B89532), serves as a key reactive site in the molecule. Its chemistry is characterized by susceptibility to acid-catalyzed reactions, ring-opening, radical formation, and oxidative processes.
Acid-Catalyzed Hydrolysis and Transacetalization Mechanisms
The 1,3-dioxolane group is fundamentally a protecting group for a carbonyl functional group and is stable in neutral to strongly basic conditions. libretexts.org However, it is labile in the presence of acid. thieme-connect.de The deprotection, or hydrolysis, of the acetal back to the parent carbonyl and diol is a reversible process catalyzed by acid. libretexts.orgorganic-chemistry.org
The mechanism for acid-catalyzed hydrolysis involves several key steps:
Protonation: An oxygen atom of the dioxolane ring is protonated by an acid catalyst, such as p-toluenesulfonic acid or hydrochloric acid. libretexts.orgacs.orgyoutube.com This initial step increases the electrophilicity of the acetal carbon.
Formation of an Oxocarbenium Ion: The protonated intermediate undergoes ring opening to form a resonance-stabilized oxocarbenium ion. cdnsciencepub.comlookchem.com This step is typically the rate-determining step of the reaction. cdnsciencepub.comlookchem.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. libretexts.org
Deprotonation and Hemiacetal Formation: A deprotonation step leads to the formation of a hemiacetal intermediate. libretexts.org
Further Protonation and Elimination: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water). Subsequent elimination of water regenerates the carbonyl group. libretexts.org
Catalyst Regeneration: The acid catalyst is regenerated in the final step.
Transacetalization follows a similar acid-catalyzed mechanism. Instead of water, another alcohol or diol acts as the nucleophile, leading to the exchange of the original diol component. This process is often used to change protecting groups under acidic conditions. organic-chemistry.orgacs.org Deprotection is frequently carried out by acid-catalyzed transacetalization in acetone (B3395972). organic-chemistry.org Various Lewis acids, such as cerium(III) triflate or erbium(III) triflate, can also catalyze this transformation under mild, nearly neutral conditions. organic-chemistry.org
| Reaction Type | Catalyst Type | Common Catalysts | Key Intermediate | Conditions |
|---|---|---|---|---|
| Hydrolysis | Brønsted Acid | p-Toluenesulfonic acid, H₂SO₄, Dry HCl | Oxocarbenium Ion | Aqueous acid, Wet solvents |
| Hydrolysis | Lewis Acid | Ce(OTf)₃, Er(OTf)₃, In(OTf)₃ | Oxocarbenium Ion | Wet nitromethane, Room temperature |
| Transacetalization | Brønsted Acid | p-Toluenesulfonic acid | Oxocarbenium Ion | Presence of another alcohol/diol (e.g., acetone) |
Dioxolane Ring Opening Reactions for Functional Group Interconversion
Beyond simple hydrolysis, the 1,3-dioxolane ring can be opened to facilitate various functional group interconversions. A significant example is the reductive cleavage of the ring using reducing agents in the presence of a Lewis acid.
When treated with lithium aluminum hydride (LiAlH₄) and a Lewis acid like aluminum chloride (AlCl₃), cyclic acetals undergo hydrogenolysis to yield hydroxy ethers. cdnsciencepub.com The mechanism is believed to proceed through the formation of an oxocarbenium ion, similar to acid-catalyzed hydrolysis. cdnsciencepub.comlookchem.com The hydride from LiAlH₄ then attacks the electrophilic carbon of this intermediate, leading to the cleavage of a C-O bond and the formation of a β-hydroxy ether. The relative ease of this reductive cleavage is greater for 1,3-dioxolanes (five-membered rings) compared to 1,3-dioxanes (six-membered rings), a difference attributed to the greater ease of forming the oxocarbenium ion from the five-membered ring structure. cdnsciencepub.comlookchem.com This reaction provides a pathway to convert the protected carbonyl functionality into a different type of bifunctional molecule.
Radical Chemistry and Dioxolanyl Radicals
The 1,3-dioxolane ring can participate in radical chemistry. Dioxolanyl radicals can be generated and utilized in carbon-carbon bond-forming reactions. thieme-connect.com One common method for generating these radicals is through a 1,5-hydrogen atom transfer (HAT) process, often initiated by photoredox catalysis. acs.orgnih.gov In this process, a radical is generated elsewhere in the molecule, which then abstracts a hydrogen atom from the C2 position of the dioxolane ring.
Once formed, the dioxolanyl radical can engage in various transformations, such as conjugate additions to electron-deficient olefins (a Giese reaction). acs.orgacs.org This provides a method for allylation or alkylation at a remote C(sp³)–H bond. acs.orgnih.gov The versatility of dioxolanyl radicals allows for their use in the synthesis of complex structures like polyols and spiroketals. acs.orgnih.gov The fragmentation of dioxolanyl radicals can also occur, leading to ring-opening and the formation of other radical species, such as vinyloxy radicals. rsc.org
| Radical Generation Method | Initiator/Catalyst | Subsequent Reaction | Typical Product |
|---|---|---|---|
| 1,5- or 1,6-Hydrogen Atom Transfer (HAT) | Visible-light photoredox catalyst | Conjugate addition | 1,4,7-Polyols, Spiroketals |
| Photolysis of Barton Esters | UV light | Fragmentation | Vinyloxy radical |
| Photocatalysis with g-C₃N₄ | Graphitic carbon nitride | Giese reaction | Adduct with electron-deficient olefin |
Oxidative Cleavage of Cyclic Acetals
The 1,3-dioxolane ring is generally stable to mild high-valent chromium reagents like PCC and PDC. organic-chemistry.org However, under more forceful oxidative conditions, the cyclic acetal can be cleaved. Strong oxidizing agents, particularly in the presence of strong acids or Lewis acids, can oxidize the acetal. organic-chemistry.org For instance, periodic acid (HIO₄) has been shown to cleave 1,3-dioxolanes to yield the corresponding parent aldehydes or ketones. orientjchem.org The addition of strong Lewis acids can also enhance the sensitivity of the acetal ring towards oxidants like potassium permanganate (B83412) (KMnO₄). organic-chemistry.org This oxidative cleavage offers another route for deprotection or transformation of the functional group.
Reactivity of the Cyclopentanol (B49286) Moiety
The tertiary hydroxyl group on the cyclopentane (B165970) ring is another site for chemical modification. Its reactivity is typical of a tertiary alcohol, though influenced by the adjacent bulky dioxolane group.
Stereoselective Reactions at the Cyclopentanol Hydroxyl Group
The hydroxyl group of the cyclopentanol moiety can undergo reactions such as acylation, etherification, and oxidation. Given the chiral center at the C1 position of the cyclopentane ring, stereoselective reactions are of significant interest.
For instance, acylation of the hydroxyl group with reagents like 3,5-dinitrobenzoyl chloride can proceed to form the corresponding ester. acs.orgacs.org Such transformations are valuable for creating derivatives or for use in kinetic resolution protocols. Biocatalysis, using enzymes like alcohol dehydrogenases (ADHs), has emerged as a powerful tool for the stereoselective synthesis and transformation of chiral alcohols, including alkylidene cyclopentanols. acs.orgacs.org These enzymatic methods can achieve high enantio- and diastereoselectivity in reduction or oxidation reactions, providing access to specific stereoisomers. acs.orgacs.org The oxidation of the cyclopentanol to the corresponding cyclopentanone (B42830) is a common transformation. wikipedia.org This can be achieved using various oxidizing agents, and the efficiency can be influenced by reaction conditions such as the catalyst, temperature, and oxidant used. researchgate.net
Transformations of the Cyclopentane Ring System
The cyclopentane ring of 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol is susceptible to a variety of chemical transformations, often influenced by the presence of the adjacent dioxolane and hydroxyl groups. Research into analogous systems suggests that under acidic conditions, the tertiary alcohol can be protonated, leading to the formation of a carbocation on the cyclopentane ring. This intermediate can then undergo several reaction pathways.
One potential transformation is a ring-expansion reaction , where a bond migration within the cyclopentane ring leads to the formation of a more stable cyclohexanone (B45756) derivative after subsequent rearrangement and hydrolysis of the dioxolane group. While specific studies on this compound are limited, related transformations of 1-hydroxycyclopentyl derivatives have been documented to proceed through such a mechanism, particularly with the use of Lewis acids or strong protic acids.
Another possible transformation involves elimination reactions . Dehydration of the tertiary alcohol can lead to the formation of a double bond within the cyclopentane ring, yielding a cyclopentenyl-dioxolane derivative. The regioselectivity of this elimination would be influenced by the steric and electronic environment created by the dioxolane moiety.
Furthermore, oxidation reactions of the cyclopentanol can be envisioned. Depending on the oxidant used, this could lead to ring-opening and the formation of a dicarboxylic acid derivative, although this would be a more destructive transformation. Milder oxidation could potentially lead to the formation of a ketone, though this would require cleavage of a carbon-carbon bond.
| Transformation Type | Reagents/Conditions | Potential Product(s) | Mechanistic Intermediate |
| Ring Expansion | Lewis Acid / Protic Acid | Cyclohexanone derivative | Cyclopentyl carbocation |
| Elimination | Dehydrating agents | Cyclopentenyl-dioxolane | Carbocation |
| Oxidation (strong) | Strong oxidizing agents | Dicarboxylic acid derivative | N/A |
Intramolecular Rearrangements Involving Cyclopentane and Dioxolane Features
The proximity of the hydroxyl group, the cyclopentane ring, and the dioxolane ring in this compound creates opportunities for unique intramolecular rearrangements. Acid-catalyzed conditions can facilitate the formation of a carbocation at the tertiary carbon of the cyclopentane ring. This carbocation can then be attacked by one of the oxygen atoms of the dioxolane ring, leading to the formation of a spirocyclic oxonium ion intermediate.
Subsequent rearrangement of this intermediate could result in the formation of various bicyclic or spirocyclic ether or acetal structures. For instance, a nih.govresearchgate.net-hydride or alkyl shift within the cyclopentane ring, followed by trapping by the dioxolane oxygen, could lead to a thermodynamically more stable product. The precise outcome of such rearrangements would be highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent.
These intramolecular processes highlight the cooperative role of the different functional groups within the molecule, where the dioxolane acts not just as a protecting group but as an active participant in the transformation.
Mechanism-Based Development of Novel Synthetic Routes
A thorough understanding of the reaction mechanisms involving this compound and its derivatives can pave the way for the development of novel and efficient synthetic methodologies.
Understanding Chirality Transfer in Complex Domino Sequences
In cases where this compound is used as a chiral starting material or intermediate, the transfer of chirality during subsequent reactions is of paramount importance. Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are particularly powerful in this context.
If a chiral center is present on the cyclopentane or dioxolane ring, the stereochemical information can be relayed through the reaction sequence. For example, in a domino sequence initiated by the opening of the dioxolane ring, the stereochemistry of the resulting diol can be controlled by the existing stereocenters. Similarly, transformations involving the cyclopentane ring can proceed with high diastereoselectivity due to the steric and electronic influence of the chiral dioxolane moiety.
The development of such domino sequences requires a detailed understanding of the transition state geometries and the factors that govern stereochemical induction.
| Domino Sequence Type | Key Transformation | Chirality Source | Potential Chiral Product |
| Ring-Opening/Cyclization | Dioxolane hydrolysis followed by intramolecular addition | Chiral diol intermediate | Chiral bicyclic ether |
| Rearrangement/Addition | Acid-catalyzed rearrangement of cyclopentane ring | Chiral starting material | Diastereomerically enriched polycyclic compound |
Stereodifferentiation in Catalytic Organic Transformations
The functional groups present in this compound make it a suitable substrate for various catalytic transformations where stereodifferentiation is a key objective. The hydroxyl group can act as a directing group in metal-catalyzed reactions, guiding the catalyst to a specific face of the molecule.
For example, in a catalytic hydrogenation of a derivative containing a double bond in the cyclopentane ring, the hydroxyl group could coordinate to the metal catalyst, leading to the delivery of hydrogen from a specific face and resulting in a high diastereomeric excess of one of the possible stereoisomers.
| Catalytic Transformation | Type of Stereocontrol | Role of Functional Groups | Example Reaction |
| Directed Hydrogenation | Diastereoselective | Hydroxyl as directing group | Reduction of a cyclopentenyl derivative |
| Asymmetric Epoxidation | Enantioselective | Dioxolane influencing catalyst approach | Epoxidation of a cyclopentenyl derivative with a chiral catalyst |
Advanced Spectroscopic Characterization and Structural Analysis of 1 1,3 Dioxolan 2 Yl Cyclopentan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise structure of 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol in solution. Through one- and two-dimensional experiments, it is possible to identify all unique proton and carbon environments and map their connectivity.
The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. The structure of this compound suggests the presence of several distinct proton signals. The hydroxyl proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The cyclopentane (B165970) ring protons are chemically non-equivalent and would produce complex overlapping multiplets in the aliphatic region. The protons of the dioxolane ring are also distinct, with the methine proton of the acetal (B89532) appearing at a characteristic downfield shift due to the deshielding effect of two adjacent oxygen atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -OH | Variable (e.g., 2.0-4.0) | Broad Singlet (br s) | 1H |
| O-CH-O | ~4.9 | Singlet (s) | 1H |
| -O-CH₂-CH₂-O- | ~4.0 | Multiplet (m) | 4H |
| Cyclopentane (-CH₂-) | 1.6-2.0 | Multiplet (m) | 8H |
Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The molecule is expected to show five distinct signals. The quaternary carbon of the cyclopentanol (B49286) ring, bonded to the hydroxyl group and the dioxolane moiety, would appear in the alcohol region. The acetal carbon is highly deshielded and is found significantly downfield. The remaining signals correspond to the methylene (B1212753) carbons of the cyclopentane and dioxolane rings. Due to the substitution, the four methylene carbons of the cyclopentane ring may not be all equivalent, potentially leading to more than one signal in that region.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| O-CH-O (Acetal Carbon) | 105-115 |
| C-OH (Quaternary Carbon) | 75-85 |
| -O-CH₂-CH₂-O- | ~65 |
| Cyclopentane (-CH₂-, adjacent to C-OH) | 35-45 |
| Cyclopentane (-CH₂-, distant from C-OH) | 20-30 |
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between the adjacent, non-equivalent methylene protons within the cyclopentane ring, helping to trace the ring's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to the carbon signals in Table 2 (e.g., the proton multiplet at ~4.0 ppm would correlate with the carbon signal at ~65 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations would include the signal from the acetal proton (O-CH-O) to the quaternary carbon (C-OH) and the dioxolane carbons (-O-CH₂-). This would confirm the attachment of the dioxolane ring to the cyclopentanol ring at the C1 position.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The spectrum of this compound is expected to be dominated by absorptions characteristic of its alcohol and acetal moieties. A prominent broad band in the high-wavenumber region would indicate the O-H stretch of the hydroxyl group. The C-H stretching of the aliphatic rings would appear just below 3000 cm⁻¹. The fingerprint region would contain strong, characteristic C-O stretching bands from both the alcohol and the acetal's O-C-O system.
Table 3: Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600-3200 | O-H stretch | Alcohol (broad) |
| 2990-2850 | C-H stretch | Alkyl (sp³ C-H) |
| 1200-1000 | C-O stretch | Alcohol and Acetal (strong) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. The molecular formula of the compound is C₈H₁₄O₃, corresponding to a molecular weight of 158.19 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 158.
The fragmentation pattern would likely involve characteristic losses associated with the functional groups. A common fragmentation pathway for alcohols is the loss of a water molecule ([M-18]⁺). Cleavage of the bond between the two rings is also highly probable. A particularly stable and therefore likely fragment would be the 1,3-dioxolan-2-yl cation, which would give a prominent peak at m/z 73.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Possible Fragment Ion | Formula |
|---|---|---|
| 158 | [M]⁺ (Molecular Ion) | [C₈H₁₄O₃]⁺ |
| 141 | [M - OH]⁺ | [C₈H₁₃O₂]⁺ |
| 140 | [M - H₂O]⁺ | [C₈H₁₂O₂]⁺ |
| 85 | [Cyclopentanol ring fragment]⁺ | [C₅H₉O]⁺ |
| 73 | [1,3-Dioxolan-2-yl]⁺ | [C₃H₅O₂]⁺ |
X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemical Assignment
X-ray crystallography offers the most definitive structural information, provided a suitable single crystal of the compound can be grown. This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR.
As of this writing, a crystal structure for this compound has not been deposited in major crystallographic databases. If such a study were performed, it would reveal:
Conformation: The exact puckering of both the cyclopentane ring (likely an envelope or twist conformation) and the dioxolane ring.
Intermolecular Interactions: The presence and geometry of hydrogen bonding involving the hydroxyl group, which dictates the packing of molecules in the crystal lattice.
Absolute Stereochemistry: If a chiral variant were synthesized and crystallized, X-ray crystallography could be used to determine its absolute configuration.
This technique would provide an unambiguous, solid-state picture of the molecule, serving as the ultimate verification of the structural features inferred from other spectroscopic methods.
Chromatographic Techniques for Purity Assessment (e.g., GC-MS, HPLC)
The determination of purity for this compound is critical for its application in research and synthesis. Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are powerful tools for assessing the purity of this compound by separating it from potential impurities, starting materials, and byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective method for the purity assessment of volatile and semi-volatile compounds like this compound. chromatographyonline.com The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components in a sample. nih.gov
In a typical GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. For compounds like this compound, a non-polar or medium-polarity column, such as one with a 5% phenyl-dimethylpolysiloxane stationary phase, is often employed. chromatographyonline.com
The mass spectrometer then ionizes the eluted compounds, and the resulting fragments are analyzed based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This allows for the unambiguous identification of the main compound and any impurities present.
A hypothetical GC-MS analysis for assessing the purity of a synthesized batch of this compound might reveal the presence of starting materials or byproducts. The following table illustrates potential findings in such an analysis.
| Retention Time (min) | Compound Name | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Purity (%) |
| 8.54 | This compound | 158.19 | 158, 141, 113, 85, 73 | 98.5 |
| 5.21 | Cyclopentanone (B42830) | 84.12 | 84, 56, 42 | 0.8 |
| 6.78 | 1,3-Dioxolane (B20135) | 74.08 | 74, 73, 45, 43 | 0.5 |
| 9.12 | Unidentified byproduct | - | - | 0.2 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the purity assessment of this compound. openaccessjournals.com HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. wikipedia.org
For a moderately polar compound such as this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wikipedia.org
A significant consideration in the HPLC analysis of acetals, including the dioxolane moiety in the target compound, is the potential for hydrolysis on acidic silica-based columns. coresta.org To prevent the degradation of the analyte, a small amount of a basic modifier, such as ammonia (B1221849) or triethylamine, can be added to the mobile phase to neutralize active silanol (B1196071) groups on the stationary phase. coresta.org
Detection is commonly achieved using a UV detector; however, since this compound lacks a strong chromophore, detection at low wavelengths (around 210 nm) or the use of a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) would be necessary.
The data below represents a hypothetical HPLC purity analysis of a sample of this compound.
| Retention Time (min) | Peak Area (%) | Compound Identification |
| 4.25 | 99.2 | This compound |
| 2.10 | 0.5 | Impurity A (more polar) |
| 6.80 | 0.3 | Impurity B (less polar) |
Theoretical and Computational Investigations of 1 1,3 Dioxolan 2 Yl Cyclopentan 1 Ol
Density Functional Theory (DFT) Studies on Molecular Conformation and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and, consequently, the geometry and stability of molecules. For 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol, DFT calculations are essential for exploring its conformational landscape.
The molecule's flexibility arises from the puckering of the cyclopentane (B165970) ring and the dioxolane ring. The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain, primarily the "envelope" and "twist" forms. nih.govyoutube.com These conformers are in a state of rapid interconversion known as pseudorotation, which is often nearly barrierless. nih.govaip.org The dioxolane ring also has its own set of preferred puckered geometries.
DFT calculations can map the potential energy surface of the entire molecule by systematically rotating the substituent groups and allowing the ring geometries to relax. This process identifies the various stable conformers (local minima) and the transition states that connect them. By comparing the calculated energies of these conformers, the most stable, lowest-energy structure can be identified. Factors influencing conformational preference include steric hindrance between the dioxolane and hydroxyl groups and intramolecular hydrogen bonding between the hydroxyl proton and the oxygen atoms of the dioxolane ring.
| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| A | Cyclopentane (Envelope), Intramolecular H-Bond | 0.00 | 75.1 |
| B | Cyclopentane (Twist), Intramolecular H-Bond | 0.55 | 24.7 |
| C | Cyclopentane (Envelope), No H-Bond | 2.50 | 0.2 |
Mechanistic Studies of Reaction Pathways and Transition States
Theoretical calculations are crucial for elucidating the mechanisms of chemical reactions, providing detailed information about reaction pathways and the high-energy transition states that are difficult to observe experimentally.
A plausible synthetic route to this compound is the nucleophilic addition of a dioxolane-based organometallic reagent to cyclopentanone (B42830). For instance, the reaction of 2-lithio-1,3-dioxolane with cyclopentanone can be modeled using DFT. Computational studies can map the entire reaction coordinate, starting from the reactants, proceeding through the transition state, and ending with the product. The geometry of the transition state reveals the precise arrangement of atoms as the new carbon-carbon bond forms. nih.govresearchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility.
Furthermore, DFT can be used to study subsequent reactions, such as the acid-catalyzed hydrolysis of the dioxolane group to deprotect the carbonyl functionality or the dehydration of the tertiary alcohol. organic-chemistry.org By modeling these pathways, researchers can predict reaction conditions and understand potential side reactions. For each proposed step, the transition state is located and characterized by a single imaginary frequency, confirming it as a true saddle point on the potential energy surface.
| Parameter | Value (kcal/mol) | Interpretation |
|---|---|---|
| ΔE (Reaction Energy) | -25.5 | The reaction is highly exothermic. |
| ΔE‡ (Activation Energy) | +10.2 | The reaction has a moderate kinetic barrier. |
| Transition State C-C distance | 2.15 Å | The forming bond in the transition state is elongated. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations can accurately predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being among the most common. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR magnetic shielding tensors of nuclei in a molecule. researchgate.netnih.gov
These shielding tensors are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or conformers of a molecule. researchgate.netconicet.gov.ar For this compound, GIAO-DFT calculations would provide predicted ¹H and ¹³C chemical shifts for each unique atom. Comparing these predicted spectra with experimental data serves as a powerful method for structural verification. Discrepancies between calculated and observed shifts can often be resolved by considering solvent effects or by performing a Boltzmann-weighted average of the shifts from several low-energy conformers. researchgate.net
| Atom | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift |
|---|---|---|---|---|
| C-OH (Cyclopentane C1) | - | - | 82.5 | 81.9 |
| CH (Dioxolane C2) | 4.95 | 4.90 | 105.1 | 104.6 |
| -OH | 3.50 | 3.45 | - | - |
| CH₂ (Dioxolane C4/5) | 3.98 | 3.95 | 65.2 | 64.8 |
| CH₂ (Cyclopentane C2/5) | 1.80 | 1.75 | 38.1 | 37.7 |
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. DFT calculations provide access to molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.
Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. wolfram.comlibretexts.org For this compound, an MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the hydroxyl and dioxolane groups, indicating these are sites for electrophilic attack. Regions of positive potential (blue) would be found around the acidic hydroxyl hydrogen, a site for nucleophilic attack. Reactivity descriptors derived from these calculations, such as global electrophilicity and nucleophilicity indices, can quantify these tendencies.
| Descriptor | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability (nucleophilic centers). |
| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (electrophilic centers). |
| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability. |
| MEP Minimum (on Oxygen) | -0.045 a.u. | Confirms nucleophilic character of oxygen atoms. |
Quantum Chemical Calculations for Understanding Dioxolane and Cyclopentane Reactivity
Quantum chemical calculations on the individual components of the molecule—cyclopentane and dioxolane—provide a basis for understanding the reactivity of the full structure.
Studies on cyclopentane have extensively modeled hydrogen abstraction reactions by various radicals, which are key initial steps in combustion and atmospheric chemistry. journal-vniispk.runih.gov These calculations determine the site-selectivity and activation barriers for abstraction from the different CH₂ groups on the ring. The presence of the electron-withdrawing alcohol and dioxolane substituents on one carbon atom would be expected to influence the C-H bond strengths and, therefore, the kinetics of hydrogen abstraction at adjacent positions. acs.org
For the 1,3-dioxolane (B20135) ring, computational studies have investigated its role as a protecting group, including the mechanisms of its acid-catalyzed formation and cleavage. organic-chemistry.org Theoretical models also explore its thermal decomposition and oxidation pathways, which often involve ring-opening mechanisms initiated by hydrogen abstraction from one of its methylene (B1212753) groups. chemicalbook.comacs.org The interaction between the cyclopentanol (B49286) and dioxolane moieties in the target molecule could lead to unique reaction pathways, such as intramolecular rearrangements or fragmentation, which can be effectively explored and predicted using quantum chemical methods.
Synthetic Applications and Analog Development of 1 1,3 Dioxolan 2 Yl Cyclopentan 1 Ol in Complex Molecule Synthesis
Role as a Key Intermediate or Building Block in Multistep Synthesis
1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol serves as a valuable starting material in multistep synthesis due to the orthogonal reactivity of its two primary functional groups. The tertiary alcohol on the cyclopentane (B165970) ring can be eliminated to introduce unsaturation or substituted to install various functional groups. Simultaneously, the 1,3-dioxolane (B20135) ring acts as a stable protecting group for a carbonyl functionality, which can be unveiled later in a synthetic sequence under mild acidic conditions.
The cyclopentane framework is a ubiquitous structural element in a vast array of natural products and pharmaceuticals. oregonstate.edunih.gov Consequently, functionalized cyclopentane derivatives are highly sought-after building blocks. The subject compound provides a direct entry point to such derivatives. For instance, oxidation of the cyclopentanol (B49286) moiety would yield a cyclopentanone (B42830), which can then undergo a range of alpha-functionalization or condensation reactions. Conversely, dehydration readily forms a cyclopentene (B43876), a versatile intermediate for further elaboration through reactions like epoxidation, dihydroxylation, or allylic functionalization.
This dual functionality allows for a programmed, stepwise elaboration of the molecule. A synthetic strategy might first involve several transformations leveraging the reactivity of the cyclopentanol hydroxyl group while the dioxolane remains inert. In a later step, the aldehyde can be deprotected and engaged in reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination to build further molecular complexity. This strategic protection and sequential reactivity make it an ideal intermediate for constructing intricate molecular architectures. Dioxolanone structures, which are conceptually related, have proven to be effective intermediates in the synthesis of natural products like tetronic acids and pulvinones. rsc.orgrsc.org
| Functional Group | Reaction Type | Product Type | Potential Application |
|---|---|---|---|
| Cyclopentanol | Dehydration (e.g., Martin's sulfurane) | Cyclopentene derivative | Intermediate for nucleoside analogs, prostaglandins |
| Cyclopentanol | Oxidation (e.g., PCC, Swern) | Cyclopentanone derivative | Precursor for C-C bond formation (e.g., aldol, Michael) |
| 1,3-Dioxolane | Acid-catalyzed hydrolysis | Hydroxy aldehyde | Chain extension, heterocycle synthesis |
| Both | Dehydration followed by Hydrolysis | Cyclopentene carboxaldehyde | Diels-Alder reactions, conjugate additions |
Utility in the Synthesis of Carbocyclic Nucleosides and Analogs
Carbocyclic nucleosides are a critical class of therapeutic agents where the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group. nih.gov This modification imparts greater metabolic stability by removing the labile glycosidic bond, leading to potent antiviral compounds like Carbovir (an anti-HIV agent) and Neplanocin A (an anticancer and antiviral agent). nih.govnih.govnih.gov The synthesis of these molecules relies heavily on the availability of appropriately functionalized chiral cyclopentane and cyclopentene building blocks. nih.govnih.gov
This compound represents a strategic precursor for these building blocks. A common retrosynthetic disconnection for carbocyclic nucleosides reveals a key cyclopentenyl alcohol intermediate. This intermediate can be accessed from the title compound through a sequence involving dehydration to introduce the double bond, followed by stereocontrolled functionalization. The dioxolane group serves as a masked hydroxymethyl or formyl group equivalent, which is often required at the C4' position of the carbocyclic ring.
For example, the synthesis of Neplanocin A often utilizes chiral cyclopentenone building blocks which are then elaborated. nih.govnih.gov A synthetic route starting from this compound could involve:
Dehydration to yield 1-(1,3-dioxolan-2-yl)cyclopent-1-ene.
Allylic oxidation to introduce a hydroxyl group, forming a key cyclopentenol (B8032323) intermediate.
Enzymatic resolution or asymmetric synthesis to establish the required chirality (see Section 6.3).
Hydrolysis of the dioxolane to unveil the aldehyde, which can be reduced to the required hydroxymethyl group.
Coupling with a nucleobase to complete the carbocyclic nucleoside skeleton.
| Carbocyclic Nucleoside | Therapeutic Activity | Key Synthetic Intermediate Type |
|---|---|---|
| Neplanocin A | Antiviral, Anticancer nih.gov | Chiral hydroxylated cyclopentenone nih.gov |
| Carbovir | Anti-HIV nih.gov | Chiral aminocyclopentene methanol |
| Abacavir | Anti-HIV nih.gov | Chiral aminocyclopentene methanol |
| Entecavir | Anti-Hepatitis B | Functionalized methylene cyclopentane |
Development of Chiral Building Blocks from this compound Derivatives
Since this compound is an achiral molecule, a critical step in its application for synthesizing enantiomerically pure targets like L-carbocyclic nucleosides is the introduction of chirality. Several established methodologies can be applied to its derivatives to generate valuable chiral building blocks. enamine.net
Enzymatic Kinetic Resolution: This is a powerful technique for resolving racemic alcohols and their derivatives. acs.org The tertiary alcohol of the starting material could be challenging to resolve directly. However, conversion to a derivative, such as a cyclopentene diol (via dehydration and subsequent dihydroxylation), would provide a racemic secondary alcohol amenable to lipase-catalyzed acylation, separating the enantiomers with high selectivity. acs.org
Asymmetric Synthesis: Instead of resolving a racemic mixture, chirality can be introduced directly. For example, dehydration of the title compound to its corresponding cyclopentene derivative, followed by an asymmetric dihydroxylation (e.g., Sharpless asymmetric dihydroxylation), would produce a chiral diol with high enantiomeric excess. Organocatalytic methods have also been developed for the asymmetric synthesis of chiral 1,3-dioxolanes, which could be adapted to create chiral variants of the parent structure. nih.gov
Chiral Resolution via Chromatography: If a racemic mixture of a key downstream intermediate is prepared, it can be separated using high-performance liquid chromatography (HPLC) on a chiral stationary phase. nih.gov This method is widely used for obtaining both enantiomers of a compound for biological testing and is applicable to a wide range of functionalized piperidine (B6355638) and propranolol (B1214883) derivatives. nih.govmdpi.com
| Method | Description | Applicable Intermediate |
|---|---|---|
| Enzymatic Kinetic Resolution | Enzyme-catalyzed reaction that proceeds at a different rate for each enantiomer of a racemic mixture. acs.org | Racemic secondary alcohols derived from the starting material. |
| Asymmetric Dihydroxylation | Stereoselective conversion of an alkene to a chiral diol using a chiral catalyst. | Cyclopentene derivative obtained via dehydration. |
| Chiral Derivatizing Agents | Reaction with an enantiopure agent to form diastereomers that can be separated by standard chromatography. | Any intermediate with a reactive functional group (e.g., alcohol, amine). |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. nih.gov | Racemic mixtures of advanced intermediates. |
Application of Dioxolanes as Versatile Synthetic Scaffolds Beyond Protecting Groups
While the dioxolane moiety is classically viewed as a protecting group for aldehydes and ketones, its role in medicinal chemistry has expanded significantly. The 1,3-dioxolane ring is now recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets and is frequently found in bioactive compounds. researchgate.netscilit.com Its presence in a final drug molecule is often not incidental but rather a key contributor to the compound's efficacy.
The activity-enhancing effect of the dioxolane ring is often attributed to the two oxygen atoms, which can act as hydrogen bond acceptors in ligand-receptor interactions. researchgate.netresearchgate.net This can improve binding affinity and specificity for the target protein or enzyme. A review of the literature reveals numerous natural and synthetic compounds containing the 1,3-dioxolane ring that exhibit a wide range of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties. researchgate.netscilit.comnih.gov
Therefore, in the synthesis of novel therapeutics, the 1,3-dioxolane group from a precursor like this compound might be strategically retained in the final structure. This approach moves beyond the concept of a temporary protecting group and utilizes the dioxolane as a core structural and functional element of the pharmacophore.
| Compound Class | Example | Biological Activity | Reference |
|---|---|---|---|
| Antifungal Agents | Difenoconazole | Ergosterol biosynthesis inhibitor nih.gov | nih.gov |
| Anticancer Agents | Gym-dichloropropane derivatives | Cytotoxicity against human tumor cell lines researchgate.net | researchgate.net |
| Antiviral Agents | Various synthetic nucleoside analogs | Inhibition of viral replication | researchgate.net |
| Antibacterial Agents | Chiral and racemic 1,3-dioxolanes | Activity against S. aureus, S. epidermidis nih.gov | nih.gov |
Transformation of Dioxolane-Cyclopentanol System into Other Functionalized Cyclic Structures
The inherent reactivity of the this compound system allows for its transformation into a variety of other functionalized and structurally diverse cyclic frameworks. These transformations can involve reactions that alter the cyclopentane ring itself or create new fused or bridged ring systems.
One key transformation is the oxidation of the cyclopentanol to the corresponding cyclopentanone. mdpi.com Cyclopentanone derivatives are versatile intermediates for constructing more complex structures. For example, catalytic C-C bond activation of 3-arylcyclopentanones has been used in the asymmetric synthesis of terpenes by forming α-tetralones through a C-C/C-H cascade reaction. nih.gov This demonstrates how the simple five-membered ring can be elaborated into fused polycyclic systems.
Furthermore, domino and tandem reactions starting from functionalized cyclopentane precursors can lead to the rapid assembly of complex bicyclic systems. mdpi.com For instance, multicomponent reactions have been designed to build the cyclopentan[c]pyran core found in iridoid natural products. mdpi.com Other strategies involve cycloaddition reactions to yield multifunctionalized cyclopent-3-ene-1-carboxamides or bridged 2-oxabicyclo[2.2.1]heptane derivatives. rsc.org
The cyclopentene derived from dehydration of the title compound is also a valuable precursor. It can undergo Diels-Alder reactions with various dienes to form bicyclic adducts, or it can be a substrate for ring-closing metathesis if another double bond is present in a side chain, leading to the formation of fused or spirocyclic ring systems. Hypervalent iodine-promoted reactions have also been used to transform precursors into highly strained cycloheptatriene- and cyclopropane-fused lactams, showcasing the potential for significant ring system modification. nih.gov
| Starting Moiety | Reaction Type | Resulting Structure | Application/Target Class |
|---|---|---|---|
| Cyclopentanone | Catalytic C-C/C-H Activation nih.gov | Fused α-Tetralone | Terpenoids nih.gov |
| Functionalized Cyclopentane | Domino/Tandem Reaction mdpi.com | Fused Cyclopentan[c]pyran | Iridoid Natural Products mdpi.com |
| Cyclopentene | Diels-Alder Cycloaddition | Bicyclo[2.2.1]heptane derivatives | Polycyclic frameworks |
| Internal Alkyne/Amide | Cation-induced Cyclization nih.gov | Fused Cycloheptatrienes | Strained polycyclic lactams nih.gov |
Future Research Directions in 1 1,3 Dioxolan 2 Yl Cyclopentan 1 Ol Chemistry
Development of Novel Stereoselective and Regioselective Synthesis Methods
The synthesis of 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol and its derivatives with precise control over stereochemistry and regiochemistry is a primary area for future investigation. The development of novel synthetic methods will be crucial for accessing specific isomers, which are often essential for biological activity and material properties.
Stereoselective Synthesis: The creation of chiral centers with specific configurations is a significant challenge in organic synthesis. Future research will likely focus on asymmetric syntheses of this compound. This could involve the use of chiral catalysts, auxiliaries, or starting materials to induce high levels of enantioselectivity and diastereoselectivity. For instance, biocatalytic kinetic resolution, employing enzymes like alcohol dehydrogenases, could be explored to separate enantiomers with high efficiency. researchgate.net Domino reactions initiated by rhodium carbenes have also shown promise in the highly stereoselective synthesis of complex cyclopentanes and could be adapted for this target molecule. researchgate.net
Regioselective Synthesis: The ability to selectively functionalize different positions on the cyclopentane (B165970) ring is another key objective. Methodologies such as the Mizoroki-Heck reaction could be employed for the regio- and stereoselective introduction of substituents onto the cyclopentane core. nih.gov Furthermore, strategies involving electrophilic additions to cyclopentene (B43876) precursors could provide a pathway to highly substituted cyclopentanes with well-defined regiochemistry. d-nb.info
| Synthetic Approach | Key Features | Potential Application to this compound |
| Biocatalytic Kinetic Resolution | High enantioselectivity, mild reaction conditions. | Separation of enantiomers of the target molecule. |
| Rhodium Carbene-Initiated Domino Sequences | High diastereoselectivity, formation of multiple stereocenters in one pot. | Asymmetric synthesis of substituted derivatives. |
| Mizoroki-Heck Reactions | High yields and stereoselectivities for C-C bond formation. | Introduction of aryl or vinyl groups at specific positions. |
| Electrophilic Additions | Control over the relative stereochemistry of new substituents. | Synthesis of di- or tri-substituted cyclopentanol (B49286) derivatives. |
Exploration of New Catalytic Systems for Dioxolane and Cyclopentane Modifications
The development of novel catalytic systems will be instrumental in selectively modifying both the dioxolane and cyclopentane moieties of this compound.
Dioxolane Modification: The 1,3-dioxolane (B20135) group serves as a protecting group for a carbonyl function. Research into new Lewis acid catalysts could lead to milder and more selective methods for its cleavage or modification. Scandium(III) triflate has been shown to be an effective catalyst for intramolecular enolate alkylation in the synthesis of functionalized cyclopentanes, highlighting the potential of Lewis acids in related systems. nih.gov Boron trifluoride (BF3) and tin(IV) chloride (SnCl4) are other Lewis acids that have been used in dioxolane chemistry and could be explored for controlled transformations. researchgate.net
Cyclopentane Modification: The functionalization of the cyclopentane ring is a key area for future research. Transition metal catalysis, particularly involving rhodium and palladium, offers powerful tools for C-H bond activation and subsequent functionalization. researchgate.netorganic-chemistry.org This would allow for the direct introduction of new substituents onto the cyclopentane ring, bypassing the need for pre-functionalized starting materials. Ruthenium-based catalysts have also been utilized for the conversion of diols to dioxolanes and could potentially be adapted for modifications of the target molecule. nih.gov
| Catalyst Type | Potential Application | Moiety Targeted |
| Lewis Acids (e.g., Sc(OTf)3, BF3, SnCl4) | Deprotection, ring-opening, or modification of the dioxolane. | 1,3-Dioxolane |
| Transition Metals (e.g., Rh, Pd) | C-H activation and functionalization of the cyclopentane ring. | Cyclopentane |
| Ruthenium Catalysts | Modification of the dioxolane or hydroxyl group. | 1,3-Dioxolane, Hydroxyl |
Advanced Mechanistic Studies using Modern Analytical and Computational Tools
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and designing new ones.
Analytical Techniques: Advanced spectroscopic techniques will play a crucial role in these mechanistic investigations. In-situ monitoring of reactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the formation of intermediates and byproducts. Mass spectrometry, particularly with soft ionization techniques, can be used to identify and characterize transient species. nih.gov Conformational analysis of the cyclopentanol ring and the dioxolane moiety can be elucidated through detailed 2D NMR studies and X-ray crystallography. rsc.org
Computational Tools: Density Functional Theory (DFT) calculations are becoming increasingly powerful in predicting reaction pathways, transition state energies, and the influence of catalysts and substituents on reactivity. nih.govresearchgate.net For example, DFT studies could be employed to understand the stereochemical outcome of reactions by modeling the transition states of different diastereomeric pathways. Computational methods can also aid in the rational design of new catalysts with improved activity and selectivity.
Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies
Systematic modification of the this compound structure will allow for the investigation of structure-reactivity relationships. By synthesizing a library of derivatives with varying substituents on the cyclopentane ring and modifications to the dioxolane and hydroxyl groups, researchers can probe how these changes affect the molecule's chemical and physical properties.
These studies will provide valuable data for understanding the electronic and steric effects that govern the reactivity of this class of compounds. For example, the introduction of electron-withdrawing or electron-donating groups on the cyclopentane ring could significantly influence the reactivity of the hydroxyl group or the stability of the dioxolane. The insights gained from these studies will be crucial for designing molecules with specific desired properties for applications in areas such as materials science and medicinal chemistry.
Integration of this compound within Novel Retrosynthetic Strategies
The unique structural features of this compound make it an attractive building block for the synthesis of complex natural products and other target molecules. Future research will focus on integrating this compound into novel retrosynthetic strategies.
The protected carbonyl group allows for the cyclopentane ring to be used as a nucleophile or an electrophile at different stages of a synthesis, depending on the reaction conditions. The tertiary alcohol provides a handle for further functionalization or for directing the stereochemical outcome of subsequent reactions. By strategically planning the unmasking of the carbonyl group, chemists can devise elegant and efficient synthetic routes to a wide range of complex structures. The development of new reactions and methodologies centered around this versatile building block will undoubtedly expand the toolkit of synthetic organic chemists.
Q & A
Q. What are the common synthetic routes for 1-(1,3-Dioxolan-2-yl)cyclopentan-1-ol, and how can reaction conditions be optimized for yield?
Methodological Answer: A key synthetic approach involves the condensation of cyclopentanone derivatives with ethylene glycol under acid catalysis to form the dioxolane ring. For example, cyclopentanone can react with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) under Dean-Stark conditions to remove water and drive the reaction to completion . Optimization includes:
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Catalyst loading : 1–3 mol% PTSA minimizes decomposition of sensitive intermediates.
- Solvent choice : Toluene or benzene aids azeotropic water removal.
Yield improvements (typically 60–75%) are achieved by incremental addition of ethylene glycol and rigorous exclusion of moisture.
Q. How should researchers approach the purification of this compound, particularly when dealing with polar byproducts?
Methodological Answer: Post-synthesis, the compound often requires separation from unreacted cyclopentanone or ethylene glycol derivatives. Recommended steps:
- Liquid-liquid extraction : Use dichloromethane/water to remove polar impurities.
- Column chromatography : Employ silica gel with a gradient eluent (e.g., hexane:ethyl acetate 4:1 → 1:1) to isolate the product.
- Recrystallization : Dissolve in warm ethanol and cool to −20°C for high-purity crystals.
Analytical TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) and GC-MS monitoring are critical to track purification efficiency .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in the formation of this compound derivatives under different catalytic conditions?
Methodological Answer: Stereoselectivity arises from the interaction of the dioxolane ring with the cyclopentanol moiety. For example:
- Acid catalysis : Protonation of the carbonyl oxygen in cyclopentanone leads to a planar transition state, favoring equatorial addition of ethylene glycol (Curtin-Hammett principle).
- Lewis acid catalysts (e.g., BF₃·Et₂O) : Coordinate to the carbonyl group, stabilizing specific conformers and enabling axial attack, altering diastereomer ratios .
Computational studies (DFT) can model transition states to predict stereochemical preferences, validated by NMR coupling constants (e.g., J values for axial vs. equatorial protons) .
Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Map electrostatic potentials : Identify nucleophilic/electrophilic sites on the dioxolane and cyclopentanol rings.
- Calculate activation barriers : Compare pathways for nucleophilic attack at the dioxolane’s acetal carbon vs. the cyclopentanol’s hydroxyl group.
Experimental validation involves kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and cross-referencing with crystallographic data (bond lengths/angles from X-ray structures) .
Analytical and Data-Conflict Resolution Questions
Q. What spectroscopic techniques are most effective for confirming the structure of this compound, and how should conflicting data be resolved?
Methodological Answer:
- ¹H/¹³C NMR :
- Cyclopentanol protons : δ 1.5–2.2 ppm (multiplet for cyclopentane ring).
- Dioxolane protons : δ 3.8–4.2 ppm (AB quartet for –O–CH₂–O–).
- OH proton : δ 2.5–3.0 ppm (broad, exchange with D₂O).
- X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., C–O–C in dioxolane ~108°) .
- Mass spectrometry : EI-MS typically shows [M–H₂O]⁺ at m/z 156 due to dehydration.
Conflict resolution : If NMR signals deviate from predicted patterns, re-examine solvent effects (e.g., DMSO vs. CDCl₃) or consider dynamic processes (ring puckering) via variable-temperature NMR .
Q. How can researchers address discrepancies between theoretical and experimental data in the physical properties of this compound?
Methodological Answer: For properties like density (predicted: 1.12 g/cm³; observed: 1.08 g/cm³) or refractive index (predicted: 1.46; observed: 1.43):
- Reassess computational models : Use higher-level basis sets (e.g., 6-311++G**) to improve accuracy.
- Experimental recalibration : Ensure purity (>99% by GC) and standardized measurement conditions (e.g., 20°C for density).
- Statistical analysis : Apply Bland-Altman plots to quantify systematic errors between theoretical and experimental datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
